molecular formula C13H8N2O2 B1352260 4-(4-Nitrophenyl)benzonitrile CAS No. 31835-63-9

4-(4-Nitrophenyl)benzonitrile

Cat. No.: B1352260
CAS No.: 31835-63-9
M. Wt: 224.21 g/mol
InChI Key: QHWXJDVNOZETQM-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)benzonitrile is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-(4-Nitrophenyl)benzonitrile can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other substances that can react with the compound, and the specific characteristics of the biological system in which the compound is present.

Biochemical Analysis

Biochemical Properties

4-(4-Nitrophenyl)benzonitrile plays a significant role in biochemical reactions, particularly those involving nitrilases. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound interacts with nitrilases, leading to the formation of 4-nitrobenzoic acid and ammonia This interaction is crucial for understanding the metabolic pathways involving nitriles and their derivatives

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also modulate cellular metabolism by altering the activity of enzymes involved in energy production and detoxification. These effects highlight the potential of this compound as a tool for studying cellular responses to chemical stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to nitrilases, leading to enzyme activation or inhibition . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound may undergo degradation, leading to the formation of byproducts that could affect its biological activity . Studies have shown that this compound remains relatively stable under controlled conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the need for careful monitoring of its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses include oxidative stress, apoptosis, and disruption of metabolic pathways. These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by nitrilases. The hydrolysis of this compound by nitrilases results in the formation of 4-nitrobenzoic acid and ammonia . This reaction is a key step in the detoxification of nitrile compounds and their conversion to less harmful substances. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall impact on cellular processes

Biological Activity

4-(4-Nitrophenyl)benzonitrile (CAS Number: 31835-63-9) is a compound of significant interest in biochemical and pharmacological research. Its molecular formula is C13H8N2O2, with a molecular weight of 224.21 g/mol. This compound has been found to exhibit various biological activities, particularly in the context of enzyme interactions and cellular effects.

The biological activity of this compound primarily involves its interaction with nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction leads to the formation of 4-nitrobenzoic acid, which can further influence cellular metabolism and signaling pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound binds to nitrilases, potentially activating or inhibiting these enzymes, which modifies metabolic pathways related to energy production and detoxification.
  • Cellular Effects : It has been shown to affect gene expression related to oxidative stress and apoptosis, indicating a role in cellular signaling and survival mechanisms.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Nitrilase Interaction Hydrolyzes to form 4-nitrobenzoic acid; affects cellular metabolism.
Gene Expression Modulation Influences genes involved in oxidative stress response and apoptosis.
Antiviral Activity Similar compounds have shown antiviral properties against human rhinovirus strains.
Cytotoxicity Related compounds exhibit cytotoxic effects in cancer cell lines (e.g., MCF-7).

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that analogs of this compound exhibit cytotoxic effects against the MCF-7 human breast cancer cell line using the sulforhodamine B assay. The results indicate a potential for these compounds in cancer treatment strategies .
  • Antiviral Properties : Research on benzonitrile analogs has revealed their ability to inhibit rhinovirus replication by acting as capsid binders. This mechanism involves interference with early stages of viral replication, showcasing the potential therapeutic applications of related compounds .
  • Enzyme Activity Modulation : Studies have shown that this compound can modulate enzyme activity involved in metabolic processes, suggesting its utility in research focused on metabolic disorders.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-nitrophenyl)benzonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound is commonly synthesized via:

  • Wittig Reaction : Reacting 4-nitrobenzaldehyde with a benzonitrile-derived ylide under anhydrous conditions (e.g., using triarylphosphine and alkyl halides). This method typically yields E/Z isomer mixtures, with E-isomer dominance (~83:17 ratio) confirmed by 1^1H NMR analysis .
  • Nucleophilic Aromatic Substitution : Substituting a nitro group on 4-chloronitrobenzene with a cyano group using KCN or CuCN in polar aprotic solvents (e.g., DMF) at elevated temperatures (~120°C). This route requires careful exclusion of moisture to avoid side reactions .
  • Palladium-Catalyzed Cross-Coupling : For derivatives, Suzuki-Miyaura coupling of 4-cyanophenylboronic acid with 4-nitrobromobenzene using Pd(PPh3_3)4_4 as a catalyst. Yields (~45%) depend on ligand choice and solvent (e.g., THF vs. DMF) .

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone-d6_6) enhance reactivity in Wittig and substitution reactions .
  • Catalyst Loading : Pd-based catalysts require precise stoichiometry (1-2 mol%) to minimize side products .

Q. How can researchers optimize the stereoselectivity of this compound derivatives to control E/Z isomer ratios?

Advanced Research Question
E/Z isomer ratios in Wittig-derived ethenyl-linked derivatives (e.g., 4-[2-(4-nitrophenyl)ethenyl]benzonitrile) are influenced by:

  • Reagent Steric Effects : Bulky ylides favor E-isomers due to reduced steric hindrance during transition state formation. For example, benzyltriphenylphosphonium ylides yield >80% E-isomers .
  • Temperature Control : Lower reaction temperatures (-10°C to 0°C) slow isomerization, preserving kinetic E-selectivity .
  • Post-Synthesis Isomer Separation : Use silica gel chromatography with gradient elution (e.g., 30–100% EtOAc/petroleum ether) to resolve isomers, confirmed by 1^1H NMR (δ 6.6–8.4 ppm for vinyl protons) .

Validation : Quantify ratios via integration of distinct vinyl proton signals in 1^1H NMR spectra .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic/Advanced Research Question

  • 1^1H NMR : Identifies substituent positions and isomer ratios. For example, aromatic protons in this compound appear as doublets (δ 8.2–8.4 ppm for nitro group; δ 7.6–7.8 ppm for benzonitrile) .
  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm1^{-1}) and nitro (asymmetric stretch ~1520 cm1^{-1}) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 238.06 for C13_{13}H9_9N3_3O2_2) .
  • X-ray Crystallography : Resolves steric effects in derivatives, such as twisted intramolecular charge-transfer (TICT) states in donor-acceptor systems .

Advanced Tip : Use 13^{13}C NMR to distinguish between E/Z isomers via carbonyl carbon shifts (~5 ppm difference) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The nitro group:

  • Activates the Aromatic Ring : Enhances electrophilicity at the para position, facilitating nucleophilic substitution (e.g., cyano group introduction) .
  • Stabilizes Charge-Transfer Complexes : In palladium-catalyzed reactions, the nitro group increases oxidative addition efficiency by polarizing the C–Br bond in 4-nitrobromobenzene .
  • Reduces Catalyst Poisoning : Nitro groups are less coordinating compared to amino groups, improving Pd catalyst turnover .

Mechanistic Insight : DFT studies show nitro groups lower LUMO energy by ~1.5 eV, accelerating electron-deficient aryl halide reactivity .

Q. What are the challenges in achieving high regioselectivity during the functionalization of this compound?

Advanced Research Question

  • Competing Reaction Pathways : Electrophilic substitution at the nitro-para position competes with benzonitrile meta positions. Use directing groups (e.g., pyridylmethyl in derivatives) to enforce regioselectivity .
  • Steric Hindrance : Bulky substituents on the benzonitrile ring hinder coupling reactions. Mitigate via microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reactivity .
  • Isomerization During Functionalization : E/Z isomerization in ethenyl-linked derivatives can occur under acidic conditions. Stabilize isomers using non-polar solvents (e.g., hexane) .

Case Study : In Suzuki-Miyaura coupling, regioselectivity improved from 58% to 85% by replacing PPh3_3 with XPhos ligands .

Q. How can researchers utilize this compound as a precursor in studying intramolecular charge-transfer phenomena?

Advanced Research Question
The compound’s donor-acceptor structure enables:

  • Twisted Intramolecular Charge-Transfer (TICT) States : Upon photoexcitation, the nitro and cyano groups induce a planar-to-twisted conformational change, monitored via time-resolved fluorescence (lifetime ~2–5 ns) .
  • Solvatochromic Studies : Fluorescence emission shifts (Δλ ~50 nm) in polar solvents (e.g., acetone vs. hexane) correlate with solvent dielectric constant .
  • Applications : Design optoelectronic materials (e.g., OLEDs) by tuning substituents to modulate HOMO-LUMO gaps .

Methodology : Use femtosecond transient absorption spectroscopy to track TICT state formation kinetics .

Q. What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage Conditions : Store in amber vials under inert gas (N2_2 or Ar) at −20°C to prevent photodegradation and hydrolysis .
  • Handling : Use PPE (nitrile gloves, face shields) and work in a fume hood to avoid inhalation of nitro compound dust .
  • Stability Tests : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) monthly; degradation manifests as new peaks at ~254 nm .

Safety Note : Nitro compounds may decompose explosively under heat (>200°C). Avoid open flames .

Properties

IUPAC Name

4-(4-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWXJDVNOZETQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409416
Record name 4-(4-nitrophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-63-9
Record name 4-(4-nitrophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4'-nitrodiphenyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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